2-Aminoisoindoline-1,3-dione hydrochloride

Vue d'ensemble

Description

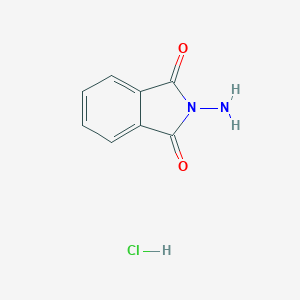

2-Aminoisoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2. It is a derivative of isoindoline, characterized by the presence of an amino group at the second position and a dione structure at the first and third positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoisoindoline-1,3-dione hydrochloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . One commonly employed method involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water, with silica-supported catalysts to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to enhance yield and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact and improve sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminoisoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the dione structure to more reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline ring, enhancing their chemical and biological properties .

Applications De Recherche Scientifique

2-Aminoisoindoline-1,3-dione hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the production of dyes, pigments, and polymer additives, as well as in the development of photochromic materials

Mécanisme D'action

The mechanism of action of 2-Aminoisoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathwaysThe compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in Alzheimer’s disease treatment .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Aminoisoindoline-1,3-dione hydrochloride include:

- Isoindoline-1,3-dione

- N-Substituted isoindoline-1,3-diones

- 2-Substituted isoindoline-1,3-diones

Uniqueness

What sets this compound apart is its unique combination of an amino group and a dione structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

2-Aminoisoindoline-1,3-dione hydrochloride, also known as phthalimide, is a compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by recent research findings and data.

Chemical Structure and Properties

2-Aminoisoindoline-1,3-dione (CAS No. 1875-48-5) features a bicyclic structure that contributes to its biological activity. The compound's molecular formula is C_8H_6N_2O_2, and it possesses a molecular weight of 162.14 g/mol. The presence of an amino group on the isoindoline ring enhances its reactivity and biological potential.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of 2-aminoisoindoline-1,3-dione derivatives against various pathogens. A study highlighted the synthesis and biological evaluation of several derivatives, revealing that halogenated compounds exhibited enhanced antimicrobial properties. Specifically, compounds showed significant inhibition zones against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an inhibition zone comparable to gentamicin at the same concentration .

Table 1: Antimicrobial Activity of 2-Aminoisoindoline-1,3-dione Derivatives

| Compound | Inhibition Zone (mm) | Microorganism |

|---|---|---|

| Compound 1 | 20 | Staphylococcus aureus |

| Compound 2 | 18 | Escherichia coli |

| Compound 3 | 22 | Pseudomonas aeruginosa |

Antioxidant Activity

The antioxidant properties of 2-aminoisoindoline-1,3-dione have been explored through various assays measuring free radical scavenging activity. One study reported that certain derivatives exhibited a free radical scavenging effect with an IC50 value as low as 1.174 μmol/mL, indicating strong antioxidant potential . This activity is crucial for the development of therapeutics aimed at oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of 2-aminoisoindoline-1,3-dione has been extensively studied. Research conducted by the National Cancer Institute (NCI) evaluated its cytotoxic effects across multiple cancer cell lines. The compound demonstrated significant antitumor activity with mean GI50 (the concentration required to inhibit cell growth by 50%) values around 15.72 μM against various tumor types including breast, lung, and colon cancers .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 (Lung) | 15.72 | 50.68 | 91.85 |

| OVCAR-8 (Ovarian) | 27.71 | - | - |

| DU-145 (Prostate) | 44.35 | - | - |

The anticancer mechanisms were found to involve apoptosis induction and cell cycle arrest in treated cells . Structure-activity relationship (SAR) studies indicated that lipophilicity plays a critical role in enhancing both anticancer and antileishmanial activities.

Case Studies

Several case studies have illustrated the clinical relevance of 2-aminoisoindoline-1,3-dione derivatives:

- Case Study on Leishmaniasis : A derivative was found to be significantly effective against Leishmania tropica, outperforming traditional treatments such as Glucantime with an IC50 value of 0.0478 μmol/mL .

- Case Study on Tumor Selectivity : In-depth screening revealed that certain derivatives displayed selective cytotoxicity towards specific cancer cell lines while maintaining lower toxicity towards normal cells .

Propriétés

IUPAC Name |

2-aminoisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPFXJGIHPMEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603665 | |

| Record name | 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-64-4 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198286-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.